molecular formula HN- B1238359 Azanidyl

Azanidyl

Cat. No.: B1238359
M. Wt: 15.015 g/mol
InChI Key: NUENPMRHRIHXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azanidyl (NH⁻) is a nitrogen-centered anion derived from the deprotonation of ammonia (NH₃). According to IUPAC nomenclature, it is formally named "azanidyl" and classified as a radical ion with a single negative charge . It is a strong base, capable of abstracting protons in organic and inorganic reactions. Azanidyl plays a critical role in coordination chemistry, forming complexes with transition metals (e.g., molybdenum in [Mo(C₁₁H₁₃N₃OS)O₂(C₂H₆OS)]) , and serves as a building block in pharmaceuticals such as sulfonamide derivatives .

Properties

Molecular Formula

HN-

Molecular Weight

15.015 g/mol

IUPAC Name

nitrogen(1-) monohydride

InChI

InChI=1S/HN/h1H/q-1

InChI Key

NUENPMRHRIHXSZ-UHFFFAOYSA-N

Canonical SMILES

[NH-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key differences between azanidyl and related nitrogen-containing species:

Compound Molecular Formula Molecular Weight (g/mol) Structure Key Properties
Azanidyl (NH⁻) NH⁻ 15.01 Linear, sp³ hybridized Strong base (pKa ~35), reacts violently with water, forms metal complexes .
Azanide (H₂N⁻) H₂N⁻ 16.02 Trigonal planar Even stronger base than NH⁻, used in deprotonation reactions .
Amidyl (NH⁻) NH⁻ 15.01 Similar to azanidyl Often used interchangeably with azanidyl but context-dependent .
Sulfadiazine Ag C₁₀H₉N₄O₂SAg 357.14 Sulfonamide-azanidyl Antimicrobial; azanidyl group stabilizes the sulfonamide moiety .

Key Observations :

  • Azanidyl and azanide differ in protonation state, with azanide (H₂N⁻) being more basic due to increased electron density.
  • Amidyllithium (LiNH), a derivative of azanidyl, is widely used in organometallic synthesis but is less stable than its sulfonamide counterparts .
Coordination Chemistry

Azanidyl forms stable complexes with metals, as seen in molybdenum-based catalysts . In contrast, sulfonamide-azanidyl derivatives (e.g., silver sulfadiazine) exhibit reduced reactivity due to electron-withdrawing sulfonyl groups, making them suitable for topical antimicrobial applications .

Pharmaceutical Utility
  • Sulfamethoxazole Sodium : Contains a sulfonamide-azanidyl group (C₁₀H₁₀N₃NaO₃S), acting as a dihydropteroate synthase inhibitor in antibiotics .
  • Tipranavir Disodium : Features an azanidyl-sulfonyl moiety (C₃₁H₃₁F₃N₂Na₂O₅S) for HIV protease inhibition .
  • Silver Sulfadiazine: Utilizes azanidyl to enhance stability and antimicrobial efficacy against Pseudomonas aeruginosa .

Comparison with Aziridines :
While azanidyl is a standalone ion, aziridines (three-membered rings with two carbons and one nitrogen) exhibit ring-strain-driven reactivity, enabling cycloaddition reactions (e.g., [3+3]-cycloaddition with α-diazocarbonyl compounds) . Azanidyl lacks this strain but offers superior nucleophilicity.

Research Findings

  • Crystal Packing : Azanidyl-containing compounds like N-(6-methylpyridin-2-yl)mesitylenesulfonamide exhibit solvent-dependent dimorphism, influencing their pharmaceutical crystallinity .
  • Biological Activity : Sulfonamide-azanidyl derivatives show broad-spectrum antibacterial activity, whereas simple azanidyl ions are too reactive for direct therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.